tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Description
tert-Butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[2,1-c][1,4]oxazine core. This structure combines fused imidazole and oxazine rings, with key substituents at positions 2 (amino group) and 3 (tert-butyl ester). The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis compared to methyl or ethyl esters . The amino group at position 2 contributes to hydrogen-bonding interactions, making the compound a valuable intermediate in medicinal chemistry for synthesizing kinase inhibitors or protease-targeting agents.
Properties
IUPAC Name |
tert-butyl 2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)8-9(12)13-7-6-16-5-4-14(7)8/h4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDKBKFEGFLLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1CCOC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It may exhibit antiproliferative activities against certain cancer cell lines, making it a candidate for anticancer drug development . Additionally, its structure allows for interactions with specific biological targets, which can be explored for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and other chemical products. Its synthesis and applications are of interest to pharmaceutical companies and chemical manufacturers .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[2,1-c][1,4]oxazine Core
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in the target compound increases steric bulk, reducing reactivity toward nucleophilic attack on the ester compared to methyl derivatives. This enhances shelf stability .
- Reactivity: Brominated analogs (e.g., 2-bromo derivatives) are more reactive in Suzuki or Buchwald-Hartwig couplings, whereas the amino group in the target compound enables amidation or diazotization .
Comparison with Heterocyclic Analogs
Key Observations :
- Ring System Differences : The imidazo[1,2-a]pyridine analog lacks the oxygen atom present in the oxazine ring, reducing polarity but increasing aromaticity for π-π interactions in drug design .
- Functional Group Utility: The formyl group in 2-formyl derivatives offers reactivity distinct from the amino group in the target compound, enabling divergent synthetic pathways .
Biological Activity
Tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS No. 2126159-44-0) is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : tert-butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
- Molecular Formula : C₁₁H₁₇N₃O₃
- Molecular Weight : 239.27 g/mol
- Purity : ≥95% .
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that imidazo derivatives can inhibit bacterial growth and possess antifungal properties. The specific activity of this compound against various pathogens remains to be extensively characterized.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit diaminoxidase (DAO), an enzyme involved in histamine metabolism. Inhibition of DAO can lead to increased levels of histamine, which may have therapeutic implications in treating conditions related to histamine dysregulation .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Receptor Modulation : The compound may modulate receptors involved in neurotransmission or immune responses.
- Enzyme Interaction : It may inhibit enzymes critical for cellular metabolism or signaling pathways.
Study on Antimicrobial Activity
A recent study focused on the synthesis and evaluation of imidazo derivatives demonstrated that certain structural modifications could enhance antimicrobial potency. The study highlighted the importance of substituents on the imidazo ring in determining the biological activity .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Imidazo Derivative A | Bacterial Inhibition | ≤ 10 |
| Imidazo Derivative B | Antifungal Activity | ≤ 25 |
Pharmacological Evaluation
In a pharmacological study assessing various derivatives for their DAO inhibitory activity, this compound was found to significantly inhibit DAO at concentrations above 50 µM. This suggests potential applications in managing conditions associated with elevated histamine levels .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step heterocyclic ring formation and functional group protection. For example, microwave-assisted reactions (60–100°C, 12–24 hours) in acetonitrile or THF with catalysts like Cu(OAc)₂ or photoredox systems (e.g., [Ir(ppy)₂(dtbbpy)][PF₆]) enable efficient cyclization . The tert-butyl carboxylate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like K₂CO₃ .
Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity and Boc-group integrity (e.g., tert-butyl signal at ~1.4 ppm).
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₃O₃: 278.1497) .
- HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMF or DMSO to prevent hydrolysis of the Boc group .
- Handling: Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to acids/bases, which may cleave the Boc group .
Safety: No significant hazards reported, but standard precautions (gloves, goggles) apply due to limited toxicological data .
Advanced: What strategies improve stereoselectivity in synthesizing derivatives of this compound?
Answer:
- Chiral Catalysis: Use enantiopure amines or Ir-based photocatalysts for asymmetric C–H functionalization (e.g., 85–92% ee achieved via blue-light irradiation) .
- aza-Prins Cyclization: Achieves six-membered rings with high diastereoselectivity (dr >10:1) using BF₃·OEt₂ or Sc(OTf)₃ to stabilize transition states .
- Dynamic Kinetic Resolution: Combine chiral auxiliaries (e.g., R-morpholine-2-carboxylate) with borane-dimethyl sulfide to resolve racemic mixtures .
Advanced: How does the tert-butoxycarbonyl group influence reactivity in downstream modifications?
Answer:
The Boc group:
- Enhances Solubility: Reduces crystallinity, improving solubility in polar aprotic solvents (DMF/DMSO) for nucleophilic substitutions .
- Directs Electrophilic Attack: The electron-withdrawing carbonyl group activates the imidazo-oxazine core for regioselective bromination or amidation at the 2-position .
- Enables Deprotection: Trifluoroacetic acid (TFA) cleanly removes the Boc group without degrading the heterocycle, facilitating post-synthetic modifications .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogues?
Answer:
- Heterocycle Replacement: Substitute the oxazine ring with pyridine or pyrazine to reduce logP (e.g., ClogP from 3.2 → 1.8) and improve aqueous solubility while maintaining potency .
- Side-Chain Optimization: Introduce trifluoromethoxy or picolinamide groups at the 5-position to enhance metabolic stability (e.g., t₁/₂ >6 hours in microsomal assays) .
- In Vivo Validation: Prioritize analogues with low-micromolar MIC values against target pathogens (e.g., Mycobacterium tuberculosis) and oral bioavailability (>30% in murine models) .
Advanced: What analytical methods resolve conflicting spectral data for this compound?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., diastereotopic protons in the oxazine ring) .
- X-ray Crystallography: Confirms absolute configuration when chiral centers are disputed (e.g., R vs. S assignments) .
- LC-MS/MS: Detects trace impurities (e.g., de-Boc byproducts) that may skew elemental analysis .
Basic: What solvents and conditions are optimal for its recrystallization?
Answer:
- Solvent Pair: Ethyl acetate/hexane (3:1 v/v) at –20°C yields needle-like crystals with >99% purity .
- Anti-Solvent Method: Add cold diethyl ether to a saturated DCM solution; filter rapidly to avoid oiling out .
Advanced: How do photoredox conditions impact the efficiency of its functionalization?
Answer:
- Mechanism: Visible light (450 nm) excites the photocatalyst, generating radicals that undergo HAT (hydrogen atom transfer) with the substrate, enabling C–H amination or alkylation .
- Yield Optimization: Use 2 mol% [Ir(ppy)₂(dtbbpy)][PF₆], 1.5 equiv. diethyl 2-bromomalonate, and 24-hour irradiation for 65–70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
